molecular formula C19H15N3O2S2 B2478368 2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034266-64-1

2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2478368
CAS RN: 2034266-64-1
M. Wt: 381.47
InChI Key: FYOKXILTKLPLGI-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, also known as BTA-C, is a small molecule compound that has gained significant interest in scientific research due to its potential applications in various fields. BTA-C is a thiosemicarbazone derivative that has been synthesized through a multi-step synthesis process.

Scientific Research Applications

Luminescent Material

The compound has been used as a luminescent material . Two types of carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands (BTZ-Cz-OH and BTZ-DCz-OH) and their difluoroboron complexes (BTZ-Cz-BF and BTZ-DCz-BF) have been introduced as luminescent materials . They have been characterized by NMR (1H and 13C) spectra, high-resolution mass spectrometry, and elemental analysis .

Organic Light Emitting Diodes (OLEDs)

These materials have been successfully used as dopant emitters in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the EL performance of the devices based on difluoroboron complexes was superior to that of the ligands .

Photoluminescence and Electroluminescence Properties

The compound has been used to study the photoluminescence and electroluminescence properties of difluoroboron complexes . Due to the characteristics of excited-state intramolecular proton transfer (ESIPT), the ligands exhibit green emission in solution and solid films .

Synthesis and Luminescent Characteristics

The compound has been used in the synthesis and study of luminescent characteristics of aromatic imidazole functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ) difluoroboron complexes . The photophysical, electrochemical properties, and thermal stability of the ligands and difluoroboron complexes were systematically studied by experimental and theoretical methods .

Anti-hyperglycemic Efficacy

The compound has shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . It has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM .

Aggregation-Induced-Emission (AIE) Behavior

A new type of luminogen with aggregation-induced-emission (AIE) behavior was designed and synthesized using this compound . The result of single-crystal X-ray structure showed a planar structure in which the dihedral angle between two aromatic rings is less than 30 degrees .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c23-18(12-25-19-22-14-4-1-2-6-17(14)26-19)21-11-13-7-8-20-15(10-13)16-5-3-9-24-16/h1-10H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOKXILTKLPLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

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